[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol
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Overview
Description
[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline rings, and a phenylmethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazoquinoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinoline ring system. This can be achieved through a series of condensation and cyclization reactions.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Attachment of the Phenylmethanol Group: The phenylmethanol group is attached through a nucleophilic substitution reaction, where the imidazoquinoline derivative reacts with a benzyl halide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethanol group, where halides or other nucleophiles replace the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenylmethanol derivatives.
Scientific Research Applications
[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an immunomodulatory agent, influencing immune responses through Toll-like receptor pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer and infectious diseases due to its ability to modulate immune responses.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol involves its interaction with molecular targets such as Toll-like receptors (TLRs). Upon binding to TLRs, the compound activates signaling pathways that lead to the production of pro-inflammatory cytokines and other immune responses. This activation can enhance the body’s ability to fight cancer cells and infectious agents.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline derivative known for its immune response-modifying properties.
Resiquimod: Similar to imiquimod, used as an immune response modifier.
Gardiquimod: A synthetic compound that also targets TLRs and has similar immunomodulatory effects.
Uniqueness
[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol is unique due to its specific structural features, such as the butyl group and the phenylmethanol moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other imidazoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol |
InChI |
InChI=1S/C22H24N4O/c1-2-3-8-19-25-20-21(17-6-4-5-7-18(17)24-22(20)23)26(19)13-15-9-11-16(14-27)12-10-15/h4-7,9-12,27H,2-3,8,13-14H2,1H3,(H2,23,24) |
InChI Key |
NYWJROIIIXDQML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CO)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
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